N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Estrogen receptor SERM Furochromene

N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic furo[3,2-g]chromene derivative belonging to the class of estrogen receptor modulators. Its core scaffold consists of a fused furochromene ring system substituted with methyl groups at positions 3 and 5 and an N‑allyl propanamide side chain at position The furo[3,2-g]chromene template is known to bind estrogen receptors (ERα and ERβ) and act as a selective estrogen receptor modulator (SERM), making it relevant for tissue‑specific estrogenic or anti‑estrogenic therapy.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
Cat. No. B11301467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC=C)C
InChIInChI=1S/C19H19NO4/c1-4-7-20-18(21)6-5-13-12(3)15-8-14-11(2)10-23-16(14)9-17(15)24-19(13)22/h4,8-10H,1,5-7H2,2-3H3,(H,20,21)
InChIKeyAYILFXXOFAPMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide – Core Structure and Pharmacological Class


N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic furo[3,2-g]chromene derivative belonging to the class of estrogen receptor modulators. Its core scaffold consists of a fused furochromene ring system substituted with methyl groups at positions 3 and 5 and an N‑allyl propanamide side chain at position 6. The furo[3,2-g]chromene template is known to bind estrogen receptors (ERα and ERβ) and act as a selective estrogen receptor modulator (SERM), making it relevant for tissue‑specific estrogenic or anti‑estrogenic therapy [1]. The N‑allyl substituent introduces a terminal olefin that can influence both metabolic stability and further functionalization potential compared to saturated N‑alkyl analogs [2].

Why Close Analogs of N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Cannot Be Interchanged in Research or Development


Even minor changes to the N‑substituent on the propanamide chain of furo[3,2-g]chromenes can dramatically alter pharmacokinetic and pharmacodynamic profiles. In silico predictions show that N‑allyl, N‑propyl, and N‑isopropyl analogs differ in lipophilicity (XLogP3), hydrogen‑bonding capacity, and topological polar surface area (TPSA), which directly affect membrane permeability, plasma protein binding, and oral bioavailability [1]. Additionally, patent SAR data (class‑level) indicate that the choice of N‑substituent modulates estrogen receptor subtype selectivity and anti‑inflammatory potency, meaning that a simple swap from allyl to propyl or isopropyl could yield a compound with a different therapeutic window or off‑target profile [2]. Therefore, generic substitution without empirical confirmation risks invalidating entire screening campaigns.

Quantitative Differentiation Data for N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide vs. Nearest Analogs


Estrogen Receptor Modulator Potential – Class‑Level Patent SAR

The patent US 8,877,949 B2 discloses a series of furo[3,2-g]chromenes as estrogen receptor modulators. While no direct IC50 or EC50 values for the N‑allyl compound are provided, the patent explicitly teaches that the nature of the amide side chain (e.g., allyl vs. propyl) influences receptor binding affinity and ERα/ERβ selectivity. The N‑allyl analog is claimed among numerous examples, indicating it was synthesized and deemed to fall within the active scope of the invention [1]. In‑class structure‑activity relationship (SAR) inference suggests that the allyl group’s unsaturation may confer a different interaction with the receptor’s hydrophobic pocket compared to saturated alkyl chains, potentially leading to a distinct selective tissue‑specific response seen in other SERMs [1].

Estrogen receptor SERM Furochromene

Computed Physicochemical Properties – Target vs. N‑Isopropyl Analog

Computational predictions (PubChem, XLogP3) allow a cross‑study comparison of key drug‑like properties. The N‑allyl target (C19H19NO4; MW ~325.4) is predicted to have an XLogP3 of approximately 3.4, whereas the closely related N‑isopropyl‑3‑(2,3,5,9‑tetramethyl‑7‑oxo‑7H‑furo[3,2‑g]chromen‑6‑yl)propanamide (CID 4964931, C21H25NO4) has an XLogP3 of 3.7 [1]. The lower lipophilicity of the allyl compound is attributable to the vinyl group (sp2 character) versus the fully saturated isopropyl group. Additionally, the target compound has one fewer heavy atom, which reduces its van der Waals volume and slightly increases its topological polar surface area (TPSA ~55 Ų vs. ~51 Ų for the isopropyl analog, computed). These differences suggest that the N‑allyl derivative may exhibit better aqueous solubility and a lower tendency for cytochrome P450‑mediated oxidation compared to its N‑isopropyl counterpart [1].

Lipophilicity Drug‑likeness ADME

Synthetic Versatility – Allyl as a Click Chemistry Handle

The terminal allyl group of the target compound can participate in thiol‑ene click reactions, enabling late‑stage functionalization for probe design, targeted drug delivery, or bioconjugation [1]. In contrast, N‑propyl or N‑isopropyl analogs lack such reactivity and cannot be easily modified after synthesis. This chemical handle allows researchers to create fluorescent probes or antibody‑drug conjugates without redesigning the entire synthetic route. Quantitative reaction efficiency for model thiol‑ene reactions on similar allyl‑amides has been reported to exceed 90% conversion under mild photochemical conditions [1].

Click chemistry Bioconjugation Thiol‑ene reaction

Hydrogen‑Bond Donor/Acceptor Profile – Implications for Permeability

The target compound has one hydrogen‑bond donor (amide NH) and four hydrogen‑bond acceptors (carbonyl oxygens in the chromenone and amide, plus the furan oxygen) [1]. The N‑isopropyl analog (CID 4964931) has the same donor/acceptor count, but the N‑allyl group’s sp2 geometry reduces the steric shielding of the amide NH, potentially increasing water‑accessible surface area and decreasing passive membrane permeability relative to the more shielded N‑isopropyl compound. This effect is reflected in a slightly higher computed TPSA for the allyl derivative (~55 Ų vs. ~51 Ų) [1].

Hydrogen bonding Membrane permeability Drug design

Metabolic Stability – Allyl vs. Alkyl Side Chain

The allyl group is a known substrate for cytochrome P450‑mediated oxidation, which can lead to the formation of an epoxide or an allylic alcohol metabolite. While specific microsomal stability data for the target compound are not publicly available, literature on similar N‑allyl amides indicates that the rate of metabolism is faster than that of the corresponding N‑propyl analog but often generates metabolites that are more rapidly cleared [1]. This metabolic profile can be advantageous when a short half‑life is desired (e.g., topical anti‑inflammatory agents) or when rapid systemic clearance reduces the risk of accumulation [1]. In the context of the furochromene SERM patent, compounds with unsaturated side chains are depicted as having distinct tissue‑selective pharmacological effects, possibly due to differential first‑pass metabolism [2].

Metabolism Cytochrome P450 Oxidation

Anti‑Inflammatory Class Potential – Patent Family Overlap

A separate patent family (US20060148889A1) describes substituted furochromenes with anti‑inflammatory activity, demonstrating that the furo[3,2-g]chromene core can exert potent COX‑2 inhibition or NF‑κB modulation [1]. Although the N‑allyl compound is not explicitly tested in that patent, its structural similarity to the claimed compounds (furochromene core with an alkyl‑amide side chain) places it within the same pharmacological class. The terminal olefin may offer an advantage in reducing pro‑inflammatory cytokine production, as unsaturated side chains are often associated with enhanced anti‑inflammatory potency in related chromene series [1].

Anti‑inflammatory Furochromene Patent family

Optimal Application Scenarios for N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Based on Differentiating Evidence


Building a Selective Estrogen Receptor Modulator (SERM) Library with Chemical Diversity

When constructing a focused library of furo[3,2-g]chromene SERMs, the N‑allyl derivative provides a crucial checkpoint for evaluating the effect of unsaturation on ERα/ERβ selectivity and tissue‑specific transcriptional activity. The compound’s allyl tail can be further elaborated via thiol‑ene click chemistry to attach fluorescent reporters or affinity tags, enabling in‑cell target‑engagement studies that are impossible with saturated N‑alkyl analogs [1][2].

Anti‑Inflammatory Lead Optimization Requiring a Metabolic Soft Spot

In anti‑inflammatory programs aiming for topical or short‑acting systemic agents, the N‑allyl group serves as a predetermined metabolic soft spot. The compound can be used as a tool to study the impact of rapid hepatic clearance on therapeutic index, with the saturated N‑propyl analog serving as a matched control for longer half‑life [3][4].

Chemical Biology Probe Development via Click Chemistry

The terminal olefin of the N‑allyl side chain is a direct participant in thiol‑ene and photo‑click reactions. This allows the core furochromene structure to be immobilized on surfaces, linked to biotin for pull‑down assays, or conjugated to fluorophores for imaging, without the need for de novo synthesis of the entire conjugate [2]. This reactivity is absent in the N‑propyl and N‑isopropyl versions, making the N‑allyl compound the preferred starting material for probe development.

Computational QSAR Model Validation for Lipophilicity‑Driven Activity

Medicinal chemistry teams building quantitative structure–activity relationship (QSAR) models for furochromene‑based ER modulators require a compound with a distinct lipophilicity and electronic profile to test the model’s predictive power. With an XLogP3 ~0.3 units lower than the N‑isopropyl analog, the N‑allyl derivative serves as an ideal out‑of‑sample validation point to confirm whether the model correctly captures the influence of unsaturation on membrane permeability and receptor binding [1].

Quote Request

Request a Quote for N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.